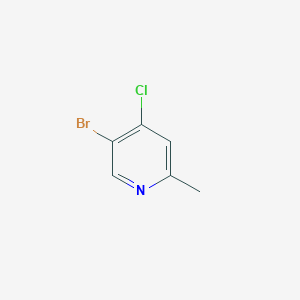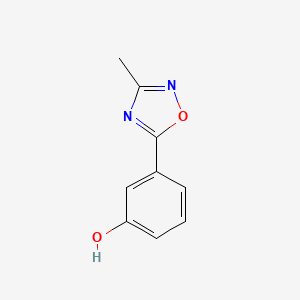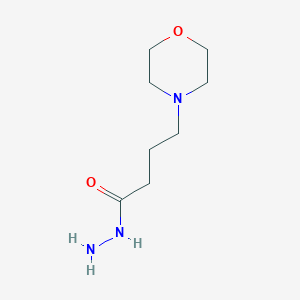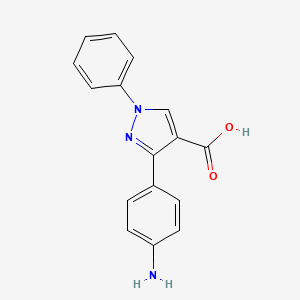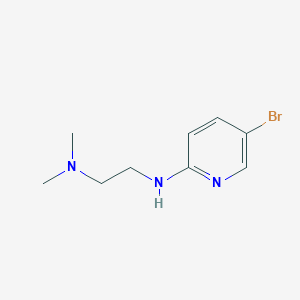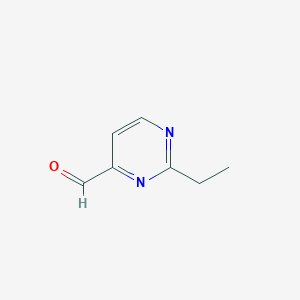
(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid
説明
“(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid” is a compound that involves the use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The molecular structure of “this compound” involves the use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group . This structure can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .科学的研究の応用
Organic Acid Vapours and Corrosion of Copper
(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, as a carboxylic acid, shares properties with low molecular weight acids like formic, acetic, propionic, and butyric acids which contribute significantly to rain acidity. Such acids, present in the vapor phase, can influence the corrosion rates of metals such as copper, especially in industrial environments or areas with high levels of biomass combustion which produce significant amounts of carboxylic acids (Bastidas & La Iglesia, 2007).
Biocatalyst Inhibition by Carboxylic Acids
The compound this compound can potentially influence biocatalytic processes due to its carboxylic acid group. Studies have shown that carboxylic acids can be inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer. Understanding this inhibitory effect is crucial for metabolic engineering strategies aimed at increasing the robustness of industrial microbes (Jarboe et al., 2013).
Applications in Cosmetic, Agronomic, and Pharmaceutical Industries
Natural neo acids and neo alkanes, including derivatives of carboxylic acids, demonstrate various biological activities. They hold promise for chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. Some derivatives of carboxylic acids are utilized in cosmetic, agronomic, and pharmaceutical industries, highlighting the potential industrial significance of compounds like this compound (Dembitsky, 2006).
Functionalization of Quantum Dots
This compound, with an amino group, could potentially be involved in the functionalization of carbon-based quantum dots. Amino acid-functionalized quantum dots have improved electronic and optical properties, offering applications in sensors, energy storage systems, and optoelectronic devices due to their enhanced solubility, sustainability, and biocompatibility (Ravi et al., 2021).
Role in Antioxidant Activity and Environmental Occurrence
Carboxylic acids, similar to this compound, are used in various industrial and commercial products for their antioxidant properties. The occurrence of these compounds in the environment, human exposure, and their potential toxicity have been subjects of recent studies. These studies underline the importance of understanding the environmental behavior and impact of carboxylic acids and their derivatives (Liu & Mabury, 2020).
Pharmacological Effects of Chlorogenic Acid
Chlorogenic Acid, a phenolic compound, demonstrates various pharmacological effects similar to other carboxylic acids. It has antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. Understanding these properties could provide insights into the potential pharmacological applications of similar compounds like this compound (Naveed et al., 2018).
作用機序
Target of Action
It is known that tert-butoxycarbonyl (boc) derivatives of amino acids, such as this compound, are commonly used in synthetic organic chemistry . They are typically used as protecting groups for amines during peptide synthesis .
Mode of Action
The (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid interacts with its targets by introducing the tert-butoxycarbonyl group into a variety of organic compounds . This is achieved using flow microreactor systems, which have been found to be more efficient, versatile, and sustainable compared to batch processes .
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group into organic compounds can influence various biochemical pathways, particularly those involving amino acids and peptides .
Pharmacokinetics
The properties of the compound, such as its chemical structure and physical properties, would likely influence its pharmacokinetics .
Result of Action
The compound’s role in introducing the tert-butoxycarbonyl group into organic compounds can have significant effects on the structure and function of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the conditions of the reactions used to synthesize Boc derivatives of amino acids can significantly influence the yield of the desired product .
Safety and Hazards
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQDXDHZJPGIIN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654302 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71066-01-8 | |
| Record name | Heptanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71066-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



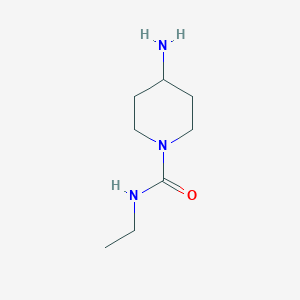

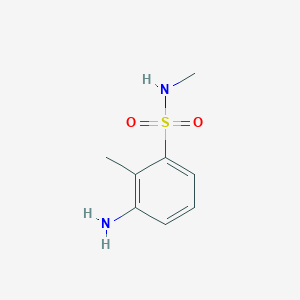
![Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]prop-2-enoate](/img/structure/B1372634.png)
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid](/img/structure/B1372636.png)

![{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine](/img/structure/B1372639.png)
